3,5-Dibromo-4-(2-methoxyethoxy)pyridine
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Overview
Description
3,5-Dibromo-4-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 3 and 5 positions, along with a 2-methoxyethoxy group at the 4 position, makes it a unique and valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Lithium Diisopropylamide: Used for lithiation reactions.
Electrophiles: Used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3,5-Dibromo-4-(2-methoxyethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine involves its interaction with various molecular targets and pathways. The bromine atoms and the 2-methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: A simpler derivative with only bromine atoms at the 3 and 5 positions.
3,5-Dibromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group.
Uniqueness
3,5-Dibromo-4-(2-methoxyethoxy)pyridine is unique due to the presence of the 2-methoxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds . This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H9Br2NO2 |
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Molecular Weight |
310.97 g/mol |
IUPAC Name |
3,5-dibromo-4-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-2-3-13-8-6(9)4-11-5-7(8)10/h4-5H,2-3H2,1H3 |
InChI Key |
NYTKKWHUUGQOIL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
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